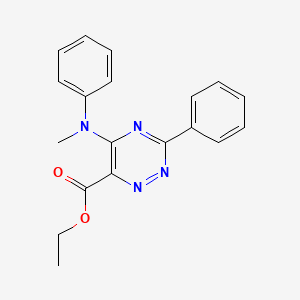
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C19H29N3O4S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities
- Urea derivatives have been studied for their potential as acetylcholinesterase inhibitors, with modifications to enhance conformational flexibility and optimize interactions with enzyme hydrophobic binding sites, suggesting applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
- Novel urea inhibitors targeting human and murine soluble epoxide hydrolase have demonstrated improved pharmacokinetic parameters and efficacy in reducing inflammatory pain, indicating potential for therapeutic applications in inflammation and pain management (Rose et al., 2010).
Synthesis and Characterization
- The synthesis and evaluation of diaryl ureas for their antiproliferative activity against various cancer cell lines highlight the role of these compounds in anticancer research, with certain derivatives showing potent inhibitory activity comparable to known treatments (Feng et al., 2020).
- Development of methodologies for the metalation and cleavage of highly hindered ureas has provided insights into organic synthesis techniques, potentially facilitating the synthesis of complex urea derivatives for various applications (Hassel & Seebach, 1978).
Medicinal Chemistry Applications
- The exploration of urea derivatives as new anticancer agents, with evaluation against specific cancer cell lines, demonstrates the significant role of these compounds in the development of new therapeutic agents (Feng et al., 2020).
- Synthesis and characterization of urea derivatives with potential as 5-HT2C receptor modulators indicate applications in neurological and psychiatric disorders, offering a new approach toward efficient antidepressants (Matzen et al., 2000).
properties
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-26-18-4-2-15(3-5-18)6-10-20-19(23)21-16-7-11-22(12-8-16)17-9-13-27(24,25)14-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZALQUSWPBLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


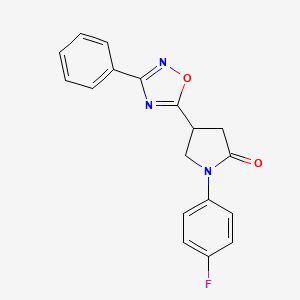
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
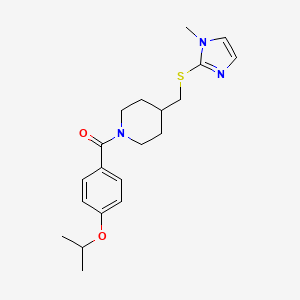
![8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2523779.png)
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
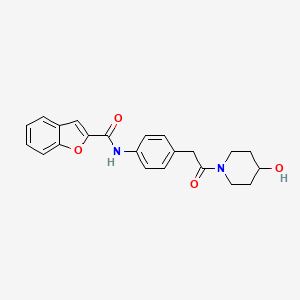

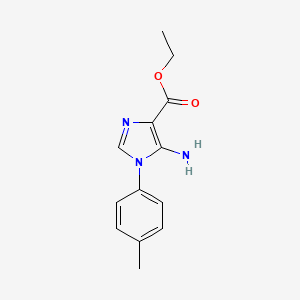
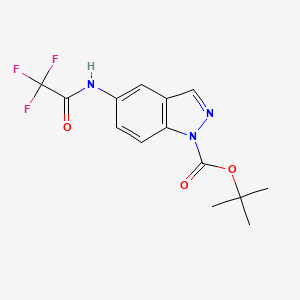
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
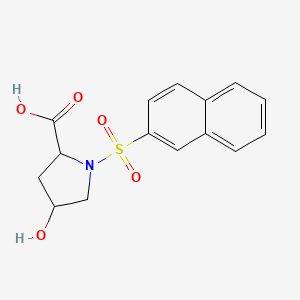
![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)
